"4-Acetamido-3-nitropyridine" physical and chemical properties
"4-Acetamido-3-nitropyridine" physical and chemical properties
An In-Depth Technical Guide to 4-Acetamido-3-nitropyridine
Introduction
4-Acetamido-3-nitropyridine, also known as N-(3-nitropyridin-4-yl)acetamide, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, an electron-withdrawing nitro group, and an acetamido group, which collectively impart unique reactivity and potential as a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral characterization, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.
Core Physicochemical Properties
The compound's utility is fundamentally defined by its physical and chemical characteristics. These properties are crucial for designing synthetic routes, purification strategies, and formulation studies.
Structural and General Properties
4-Acetamido-3-nitropyridine is a yellow solid at room temperature.[1] The presence of both hydrogen bond donors (the amide N-H) and acceptors (the nitro oxygens, amide carbonyl, and pyridine nitrogen) influences its solid-state packing and solubility profile.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(3-nitropyridin-4-yl)acetamide | [2] |
| Synonyms | 4-Acetylamino-3-nitropyridine, N-(3-nitro-(4)pyridyl)-acetamide | [1][2] |
| CAS Number | 79371-42-9 | [1] |
| Molecular Formula | C₇H₇N₃O₃ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Exact Mass | 181.048741 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Density | 1.419 g/cm³ | [1] |
| Boiling Point | 414.4 °C at 760 mmHg | [1] |
| Flash Point | 204.4 °C | [1] |
| Topological Polar Surface Area (TPSA) | 87.8 Ų | [1] |
| XLogP3 | 1.54 | [1] |
Synthesis and Reactivity
The synthesis of 4-acetamido-3-nitropyridine is typically achieved through a multi-step process starting from more common pyridine derivatives. A logical and field-proven synthetic pathway involves the nitration of a protected aminopyridine.
Synthetic Workflow
The most direct precursor is 4-aminopyridine. Direct nitration of 4-aminopyridine can be complex; therefore, a common strategy involves protecting the amino group via acetylation, followed by nitration, and then if needed, deprotection. However, for the target compound, the final step is the nitration of 4-acetamidopyridine. An alternative route involves the acetylation of 4-amino-3-nitropyridine. The synthesis of this precursor, 4-amino-3-nitropyridine, involves the nitration of 4-aminopyridine using fuming nitric acid in concentrated sulfuric acid.[3]
Caption: Plausible synthetic routes to 4-Acetamido-3-nitropyridine.
Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine (Precursor)
This protocol is based on established methods for the nitration of aminopyridines.[3]
Causality: The use of concentrated sulfuric acid is critical as it protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but also serves as a solvent and protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures initially to control the exothermic reaction, then heated to drive the reaction to completion.[3]
Step-by-Step Methodology:
-
Dissolve pyridin-4-amine (1 equivalent) in concentrated sulfuric acid under ice-bath conditions (0-10 °C).[3]
-
Slowly add fuming nitric acid (1 equivalent) dropwise, ensuring the temperature remains between 0-10 °C.[3]
-
Stir the reaction mixture at this temperature for 5 hours.[3]
-
Allow the mixture to warm to room temperature, then heat to 90 °C for 3 hours.[3]
-
After cooling, stir the mixture overnight at room temperature.[3]
-
Carefully pour the reaction mixture into ice water and neutralize with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Collect the resulting yellow precipitate by filtration, wash with cold water, and dry under reduced pressure to yield 4-amino-3-nitropyridine.[3]
The subsequent acetylation of this product with acetic anhydride would yield the final 4-acetamido-3-nitropyridine.
Spectral Data for Structural Elucidation
Structural confirmation of 4-acetamido-3-nitropyridine relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for mapping the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amide functionality.
-
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. Data for 4-acetamido-3-nitropyridine is available in spectral databases, with spectra typically recorded in solvents like DMSO-d₆ or a mixture of Chloroform-d and DMSO-d₆.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For 4-acetamido-3-nitropyridine, the exact mass is 181.048741 g/mol .[1][2] This technique is also used to analyze fragmentation patterns, which can further support structural assignments.
Safety, Handling, and Storage
Proper handling of 4-acetamido-3-nitropyridine is imperative due to its potential hazards. The related precursor, 4-amino-3-nitropyridine, is classified as harmful and an irritant.
Hazard Identification and Precautionary Measures
While a specific safety data sheet for the title compound is not detailed in the provided results, data for the closely related precursor 4-amino-3-nitropyridine indicates several hazards. It is harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][5] Based on its structure, 4-acetamido-3-nitropyridine is suspected of causing cancer.[6]
GHS Hazard Statements for Structurally Similar Compounds:
-
H351: Suspected of causing cancer.[6]
Precautionary Statements:
-
Prevention: Obtain special instructions before use.[6] Do not handle until all safety precautions have been read and understood.[6] Avoid breathing dust.[7] Wash skin thoroughly after handling.[7] Use only in a well-ventilated area.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
Response: If swallowed, seek medical help.[4] If on skin, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes.[4][7] If exposed or concerned, get medical advice/attention.[6]
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[4][6] The compound may be moisture-sensitive and should be stored in a dry environment.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
Recommended Personal Protective Equipment (PPE)
Caption: Essential PPE for handling nitropyridine compounds.
Applications in Research and Development
4-Acetamido-3-nitropyridine serves primarily as an intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to 3,4-diaminopyridine derivatives. These structures are key components in the synthesis of various heterocyclic compounds, including those with potential biological activity. The differential reactivity of the functional groups allows for selective chemical transformations, making it a valuable tool for building molecular complexity in the development of novel pharmaceutical agents.
References
- Sigma-Aldrich. (2024, September 6).
- SpectraBase. 4-ACETYLAMINO-3-NITROPYRIDINE.
- ChemicalBook. (2025, July 26).
- Fisher Scientific. (2010, September 2).
- Fisher Scientific. (2024, March 29).
- ECHEMI. 79371-42-9, 4-ACETAMIDO-3-NITROPYRIDINE Formula.
- ECHEMI.
- Hive Chemistry Discourse. 4-nitropyridine synthesis requested.
- ChemicalBook. 4-Amino-3-nitropyridine synthesis.
- Sigma-Aldrich. (2024, September 6).
- PubChem. 4-Acetylaminoantipyrine.
- Fisher Scientific. (2024, March 31).
- Sigma-Aldrich. 4-Amino-3-nitropyridine 97.
- ChemBK. (2024, April 9). 4-Pyridinamine, 3-nitro-.
